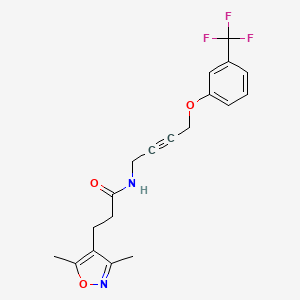

3-(3,5-dimethylisoxazol-4-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide

货号:

B2483041

CAS 编号:

1421482-22-5

分子量:

380.367

InChI 键:

QRCCPZKDKTUXPP-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

The compound 3-(3,5-dimethylisoxazol-4-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide is a structurally complex molecule designed for targeted protein modulation. Its core features include:

- A 3,5-dimethylisoxazole moiety, known for its role in hydrogen bonding and π-π stacking interactions in enzyme inhibition .

- A propanamide linker connecting the isoxazole to a rigid but-2-yn-1-yl group.

- A terminal 3-(trifluoromethyl)phenoxy substituent, which enhances lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl group .

Such mechanisms are explored in epigenetic regulation and cancer therapy .

属性

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O3/c1-13-17(14(2)27-24-13)8-9-18(25)23-10-3-4-11-26-16-7-5-6-15(12-16)19(20,21)22/h5-7,12H,8-11H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCCPZKDKTUXPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Compound A: 1-(2-Morpholinoethyl)-1H-benzo[d]imidazol-2-yl)ethyl)phenoxy)ethyl)propenamide

- Key Features: Morpholinoethyl group: Enhances solubility via polar tertiary amine interactions. Benzimidazole core: Facilitates intercalation or binding to hydrophobic protein pockets. Ethylpropenamide linker: Less rigid than the but-2-yn-1-yl group in the target compound.

Compound B: 3-(2-(2-Aminoethoxy)ethoxy)-N-(2-(4-(2-(5-(3,5-Dimethylisoxazol-4-yl)...))

- Key Features :

- 3,5-Dimethylisoxazole : Shared with the target compound, suggesting similar binding interactions.

- Ethylene glycol (PEG-like) chain : Improves aqueous solubility but may reduce membrane permeability.

- Amine-terminated side chain : Allows conjugation to other functional groups (e.g., acetyltransferases) .

Comparative Data Table

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Core Structure | 3,5-Dimethylisoxazole + propanamide + but-2-yn-1-yl + trifluoromethylphenoxy | Benzimidazole + morpholinoethyl + ethylpropenamide | 3,5-Dimethylisoxazole + PEG-like chain + amine |

| Lipophilicity (LogP) | High (due to trifluoromethylphenoxy) | Moderate (morpholinoethyl balances hydrophobicity) | Low (PEG chain dominates) |

| Metabolic Stability | Enhanced (trifluoromethyl resists oxidative metabolism) | Moderate (morpholinoethyl may undergo N-dealkylation) | Low (PEG chain susceptible to hydrolysis) |

| Target Affinity | Hypothesized high (rigid alkyne linker optimizes spatial orientation) | Moderate (flexible linker reduces binding precision) | High (shared isoxazole moiety supports target engagement) |

| Synthetic Feasibility | Challenging (alkyne synthesis requires specialized conditions) | Routine (morpholinoethyl and benzimidazole are well-characterized) | Moderate (PEG chain introduces purification challenges) |

Research Findings and Mechanistic Insights

- Role of Trifluoromethylphenoxy: The 3-(trifluoromethyl)phenoxy group in the target compound likely improves binding to hydrophobic pockets in target proteins, as seen in kinase inhibitors like gefitinib .

- 3,5-Dimethylisoxazole : This moiety is critical for acetyltransferase recruitment , as evidenced by its presence in both the target compound and Compound B .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。